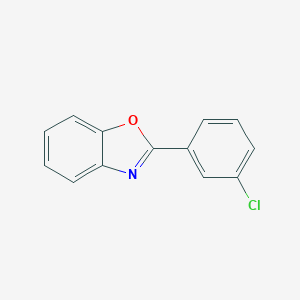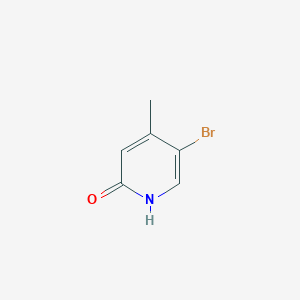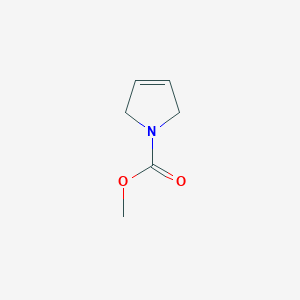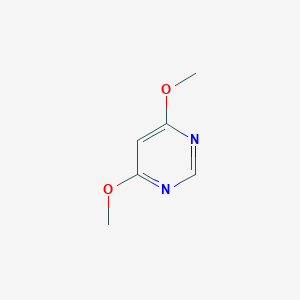
2-(3-Chlorophenyl)benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)benzoxazole, also known as o-Cl-PBO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a type of benzoxazole derivative and is commonly used as a fluorescent probe in various analytical and biological studies. In
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)benzoxazole is based on its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the nitrogen atom to the oxygen atom in the benzoxazole ring, resulting in the emission of a fluorescent signal. This mechanism has been extensively studied and is well understood, making this compound an attractive tool for studying various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living organisms. This compound is non-toxic and has been used in various in vitro and in vivo studies without any adverse effects. However, it is important to note that the concentration of this compound used in experiments should be carefully controlled to avoid any potential toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Chlorophenyl)benzoxazole in lab experiments include its high quantum yield, excellent photostability, and well-understood mechanism of action. Additionally, this compound is readily available and can be synthesized using a relatively simple and straightforward method. However, the limitations of using this compound include its limited solubility in water and its sensitivity to pH and temperature changes.
Future Directions
There are several future directions for the use of 2-(3-Chlorophenyl)benzoxazole in scientific research. One potential application is in the development of biosensors for detecting specific biomolecules. This compound could also be used in the study of protein-protein interactions and other biological processes. Additionally, the use of this compound in live-cell imaging and other in vivo studies is an area of active research. Overall, the unique properties of this compound make it a valuable tool for a wide range of scientific applications.
Synthesis Methods
The synthesis method for 2-(3-Chlorophenyl)benzoxazole involves the reaction of 2-aminophenol and 3-chlorobenzoyl chloride in the presence of a base. The reaction yields the desired product, which can be further purified using column chromatography. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Scientific Research Applications
2-(3-Chlorophenyl)benzoxazole has been widely used as a fluorescent probe in various scientific research applications. This compound has a high quantum yield and excellent photostability, which makes it an ideal candidate for fluorescence microscopy, flow cytometry, and other analytical techniques. Additionally, this compound has been used as a sensor for detecting metal ions, amino acids, and other biomolecules.
properties
CAS RN |
22868-29-7 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H8ClNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H |
InChI Key |
YWFLVBNFDFMBIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Cl |
Other CAS RN |
22868-29-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















